(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate chemical structure and nomenclature
(R)-Tert-butyl 3-phenylpiperazine-1-carboxylate chemical structure and nomenclature
An In-depth Technical Guide to (R)-tert-butyl 3-phenylpiperazine-1-carboxylate
Abstract
(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its rigid piperazine scaffold, combined with a stereodefined phenyl substitution, makes it an invaluable intermediate for synthesizing a range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[] This guide provides a comprehensive technical overview of its chemical structure, nomenclature, a validated synthesis protocol, and methods for analytical characterization. We delve into the rationale behind the synthetic strategy, emphasizing the importance of stereochemical control and the role of the tert-butoxycarbonyl (Boc) protecting group in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile molecule.
Nomenclature and Chemical Structure
The precise identification and structural understanding of a chemical entity are foundational to its application in research and development. This section delineates the nomenclature and key structural features of the topic compound.
Chemical Identity
The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.[][2]
| Identifier | Value |
| IUPAC Name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate[] |
| CAS Number | 1240584-34-2[][2] |
| Molecular Formula | C₁₅H₂₂N₂O₂[][2] |
| Molecular Weight | 262.35 g/mol [2] |
| Common Synonyms | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester, R-3-phenyl-1-BOC-piperazine, R-4-Boc-2-phenylpiperazine[][2] |
| InChI Key | HRRFJZULVYGVNJ-ZDUSSCGKSA-N[] |
Core Structural Features
The structure of (R)-tert-butyl 3-phenylpiperazine-1-carboxylate is characterized by three primary components:
-
Piperazine Core : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The piperazine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[3]
-
Chiral Center (C3) : The carbon at position 3 is a stereocenter, substituted with a phenyl group. The "(R)" designation specifies the absolute configuration at this center, which is critical for selective interaction with chiral biological targets like receptors and enzymes.[4][5] Enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[6]
-
Boc Protecting Group : The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[7] This allows for selective functionalization of the second nitrogen atom (N4) without competing side reactions.[8][9]
Figure 1: 2D Chemical Structure of (R)-tert-butyl 3-phenylpiperazine-1-carboxylate.
Synthesis and Methodologies
The synthesis of enantiomerically pure (R)-tert-butyl 3-phenylpiperazine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. A common and reliable strategy involves the synthesis of racemic 3-phenylpiperazine, followed by chiral resolution and subsequent N-Boc protection.
Synthesis Workflow Overview
The logical flow from starting materials to the final, purified product involves synthesis, chiral separation, protection, and rigorous quality control. This ensures the final intermediate meets the high-purity standards required for pharmaceutical development.
Caption: Logical workflow for the synthesis and quality control of the target compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis beginning with the Boc protection of the resolved (R)-3-phenylpiperazine. The synthesis of the racemic precursor is well-documented in the literature.[10][11]
Objective: To synthesize (R)-tert-butyl 3-phenylpiperazine-1-carboxylate from (R)-3-phenylpiperazine.
Materials:
-
(R)-3-phenylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-phenylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of piperazine).
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent the formation of di-Boc protected byproducts.
-
-
Base Addition:
-
Add a suitable base, such as triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction. Alternatively, an aqueous solution of NaHCO₃ can be used in a biphasic system.
-
-
Boc Anhydride Addition:
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution over 15-20 minutes. A slow addition rate is key to achieving mono-protection selectivity. The reaction proceeds via nucleophilic acyl substitution where the more sterically accessible secondary amine of the piperazine attacks the electrophilic carbonyl of the Boc anhydride.[7]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup and Extraction:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine to remove residual base and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure (R)-tert-butyl 3-phenylpiperazine-1-carboxylate.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white to off-white solid.
-
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. This section outlines the standard analytical techniques for its characterization.
Spectroscopic and Spectrometric Analysis
NMR and Mass Spectrometry are used to confirm the chemical structure of the final product.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to: tert-butyl protons (~1.5 ppm, singlet, 9H), piperazine ring protons (multiplets, ~2.8-4.2 ppm, 7H), and aromatic protons (~7.2-7.4 ppm, multiplet, 5H). The exact shifts can vary based on the solvent used.[10][12] |
| ¹³C NMR | Signals confirming the presence of: tert-butyl carbons, the Boc carbonyl carbon (~155 ppm), piperazine ring carbons, and phenyl ring carbons.[10][13] |
| Mass Spec (ESI) | The calculated exact mass is 262.1681 g/mol .[14] The expected [M+H]⁺ ion would be observed at m/z 263.1754.[15] |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity.
Chemical Purity (Reverse-Phase HPLC):
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at ~254 nm.
-
Acceptance Criterion: Purity ≥ 98% is typically required for use in further synthetic steps.[2]
Enantiomeric Purity (Chiral HPLC):
-
Causality: It is imperative to confirm that the final product has a high enantiomeric excess (e.e.) and that no racemization occurred during the synthesis or purification steps. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, allowing for their separation.[16][17]
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane and isopropanol.
-
Acceptance Criterion: Enantiomeric excess ≥ 99%.
Caption: A self-validating analytical workflow for product characterization.
Applications in Drug Discovery
The phenylpiperazine motif is a cornerstone in the design of CNS-active agents. The introduction of a chiral center at the 3-position allows for fine-tuning of receptor selectivity and potency.
-
CNS Drug Development: As a chiral intermediate, (R)-tert-butyl 3-phenylpiperazine-1-carboxylate is used in the synthesis of novel compounds targeting various receptors in the brain, including dopamine and serotonin receptors. Its derivatives are investigated for potential use as antipsychotics, antidepressants, and treatments for other neurological disorders.[]
-
Anti-Inflammatory Research: The piperazine core is also found in various anti-inflammatory agents. This intermediate serves as a starting point for creating new chemical entities that modulate inflammatory pathways.[]
-
Scaffold for Libraries: In lead discovery, the unprotected N4-amine can be readily functionalized via reactions like reductive amination, amide coupling, or Buchwald-Hartwig coupling, allowing for the rapid generation of a library of diverse analogs for high-throughput screening.[18][19] The chirality is maintained, enabling the exploration of stereospecific structure-activity relationships (SAR).
Conclusion
(R)-tert-butyl 3-phenylpiperazine-1-carboxylate is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined structure, predictable reactivity afforded by the Boc group, and critical stereochemistry make it a high-value intermediate. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring that researchers and developers can confidently employ this building block in the quest for novel therapeutics. The rigorous application of these methods upholds the principles of scientific integrity, leading to reliable and reproducible results in drug discovery programs.
References
-
Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]
-
Bolek, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Procyon Group. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
-
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
-
Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. Retrieved from [https://sphinxsai.com/sphinxs_vol3/pharmtech_vol1_no.3/pharmtech_vol1_no.3_pdf/pt=50 (805-810).pdf]([Link] (805-810).pdf)
-
PubChem. (n.d.). Tert-butyl 4-phenylpiperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]
-
LookChem. (n.d.). 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved from [Link]
-
Kim, H. R., et al. (2013). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 56, 437-442. Retrieved from [Link]
-
Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]
-
Zhang, L., & Wang, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
- Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
D’hooghe, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]
-
Al-Sbou, Y., & Scriba, G. K. E. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(19), 6766. Retrieved from [Link]
-
ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Garlapati, P. V., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(22), 126664. Retrieved from [Link]
-
Zuba, D., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), detected in illegal products. Forensic Toxicology, 39(2), 434-446. Retrieved from [Link]
-
AWS. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
Sources
- 2. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. petalheadexim.com [petalheadexim.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. d-nb.info [d-nb.info]
- 14. echemi.com [echemi.com]
- 15. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. lifechempharma.com [lifechempharma.com]
- 19. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
